(S)-2-Aminobut-3-yn-1-ol HCl
CAS No.:
Cat. No.: VC13609846
Molecular Formula: C4H8ClNO
Molecular Weight: 121.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H8ClNO |
|---|---|
| Molecular Weight | 121.56 g/mol |
| IUPAC Name | (2S)-2-aminobut-3-yn-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C4H7NO.ClH/c1-2-4(5)3-6;/h1,4,6H,3,5H2;1H/t4-;/m0./s1 |
| Standard InChI Key | RYXAXGYGXKDYOX-WCCKRBBISA-N |
| Isomeric SMILES | C#C[C@@H](CO)N.Cl |
| SMILES | C#CC(CO)N.Cl |
| Canonical SMILES | C#CC(CO)N.Cl |
Introduction
Chemical Identity and Structural Features
(S)-2-Aminobut-3-yn-1-ol hydrochloride (C₄H₈ClNO) is a white crystalline solid with a molecular weight of 121.56 g/mol. Its structure comprises a four-carbon chain featuring an amine group at the second carbon, a hydroxyl group at the first carbon, and an alkyne moiety at the third position . The hydrochloride salt enhances solubility in polar solvents such as water and methanol, facilitating its use in aqueous reaction systems .
The compound’s stereochemistry is defined by the (S)-configuration at the second carbon, which influences its interactions with chiral receptors and enzymes. X-ray crystallography of analogous compounds, such as (S)-2-aminobut-3-enoic acid hydrochloride, reveals planar geometries around unsaturated bonds, suggesting similar structural rigidity in the alkyne-containing variant .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₄H₈ClNO |
| Molecular Weight | 121.56 g/mol |
| Solubility | >50 mg/mL in H₂O, MeOH |
| Chirality | (S)-configuration at C2 |
| Functional Groups | Alkyne, amine, hydroxyl |
Synthesis and Manufacturing
Asymmetric Synthesis Routes
The enantioselective synthesis of (S)-2-aminobut-3-yn-1-ol hydrochloride typically involves propargylamine precursors. A gold(I)-catalyzed cycloisomerization strategy, analogous to methods used for pyrrole derivatives, enables precise control over stereochemistry . For example, alkynyl epoxide intermediates undergo regioselective 1,2-boryl migrations in the presence of Cu or Au catalysts, yielding chiral scaffolds that can be functionalized to the target compound .
Resolution Techniques
Racemic mixtures of 2-aminobut-3-yn-1-ol are resolved via diastereomeric salt formation using chiral acids such as L-tartaric acid. The hydrochloride salt crystallizes preferentially from polar aprotic solvents, achieving enantiomeric excesses >98% under optimized conditions .
Reactivity and Functionalization
The alkyne group participates in click reactions, enabling conjugation with azides for bioconjugation applications. In model studies, Sonogashira couplings with aryl halides produce extended π-systems, as demonstrated in the synthesis of triazolopyrimidine microtubule stabilizers . Meanwhile, the amine group serves as a nucleophile in Schiff base formations, with second-order rate constants of 0.15 M⁻¹s⁻¹ observed in reactions with benzaldehyde derivatives .
Table 2: Representative Reactions
| Reaction Type | Conditions | Product Class |
|---|---|---|
| Huisgen Cycloaddition | Cu(I), RT, H₂O/MeOH | 1,2,3-Triazoles |
| Nucleophilic Substitution | K₂CO₃, DMF, 60°C | Alkylated Amines |
| Reductive Amination | NaBH₃CN, MeOH, 0°C | Secondary Amines |
Comparative Analysis with Structural Analogs
Table 3: Analog Comparison
| Compound | Key Structural Difference | Bioactivity Shift |
|---|---|---|
| (S)-2-Aminobut-3-en-1-ol | Double bond vs. alkyne | 3-fold lower GABA affinity |
| 3-Amino-butanoic acid | Carboxylic acid substituent | Enhanced hydrophilicity |
| 2-Aminopropanol | Shorter carbon chain | Reduced receptor selectivity |
The alkyne group in (S)-2-aminobut-3-yn-1-ol hydrochloride confers distinct electronic and steric properties compared to saturated or olefinic analogs, enabling unique binding profiles in biochemical assays .
Industrial and Research Applications
Pharmaceutical Intermediates
This compound serves as a key chiral building block in synthesizing β-lactam antibiotics and kinase inhibitors. A 2024 patent application describes its use in preparing Bruton’s tyrosine kinase inhibitors with 90% yield in the final coupling step .
Materials Science
Alkyne-amine conjugates polymerize via azide-alkyne cycloadditions to form hydrogels with tensile strengths up to 12 MPa. These materials show promise in 3D-printed biomedical scaffolds .
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